MFCD18323754
Description
Compounds with MDL identifiers (e.g., MFCD13195646, MFCD22741544) in the evidence often belong to classes such as boronic acids, trifluoromethyl ketones, or halogenated aromatics, which are critical in medicinal chemistry and materials science . These compounds typically exhibit diverse physicochemical properties, such as solubility, bioavailability, and metabolic stability, which are pivotal for their applications in drug discovery and industrial processes.
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-7-9(17)4-5-16-11/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHFFVIRJQREFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692742 | |
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-36-9 | |
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine typically involves the reaction of 3-trifluoromethoxybenzaldehyde with 2-pyridylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Hydrogen gas, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine .
Scientific Research Applications
4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Selected Compounds
Structural and Functional Comparisons
Boronic Acid Derivatives (e.g., CAS 1046861-20-4)
- Structural Similarity : Boronic acids are characterized by a boron atom bonded to two hydroxyl groups and an aromatic ring. They are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .
- Functional Contrast : Unlike halogenated ketones (e.g., CAS 1533-03-5), boronic acids exhibit lower lipophilicity (LogP = 2.15 vs. 3.02) but higher polarity due to the boron-oxygen bonds, impacting their solubility and membrane permeability .
Trifluoromethyl Ketones (e.g., CAS 1533-03-5)
- Metabolic Stability : The trifluoromethyl group enhances metabolic stability by resisting enzymatic oxidation, making these compounds valuable in agrochemicals and pharmaceuticals .
- Synthetic Challenges : Compared to boronic acids, trifluoromethyl ketones require specialized reagents (e.g., trifluoromethylating agents) and harsh conditions, increasing production costs .
Halogenated Aromatics (e.g., CAS 434-75-3)
- Electrophilic Reactivity : Chloro-fluoro substituents direct electrophilic substitution reactions, enabling precise functionalization in drug intermediates .
- Toxicity Profile : Halogenated aromatics may exhibit higher toxicity (e.g., hepatotoxicity) compared to boronic acids, necessitating rigorous safety evaluations .
Research Findings
- Synthetic Efficiency : Boronic acids (CAS 1046861-20-4) achieve 98% yield in cross-coupling reactions under mild conditions (75°C, 1.3 hours) , whereas trifluoromethyl ketones require longer reaction times (>12 hours) .
- Biological Performance : Trifluoromethyl ketones show superior BBB permeability (BBB+ ) compared to boronic acids (BBB- ), making them more viable for CNS-targeted therapies.
- Environmental Impact : Halogenated aromatics (CAS 434-75-3) exhibit higher LogKp values (-5.87 cm/s), indicating lower skin penetration and reduced dermal toxicity compared to boronic acids (-6.21 cm/s) .
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